molecular formula C9H13BrN2O2 B3202120 4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1020722-52-4

4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3202120
CAS No.: 1020722-52-4
M. Wt: 261.12 g/mol
InChI Key: INIDRSNKAMWSTC-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 4, an ethyl group at position 1, a propyl group at position 3, and a carboxylic acid group at position 5. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often in the presence of a base such as potassium carbonate or sodium hydroxide. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials. The process may include steps such as alkylation, cyclization, and bromination, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides can be used under conditions such as reflux in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Formation of substituted pyrazoles with various functional groups.

    Oxidation Reactions: Formation of carboxylates or other oxidized derivatives.

    Reduction Reactions: Formation of alcohols or aldehydes.

Scientific Research Applications

4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

  • 4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acid
  • 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid hydrazide
  • 3-Propyl-1H-pyrazole-5-carboxylic acid

Comparison: 4-Bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid is unique due to the specific substitution pattern on the pyrazole ring. The presence of both ethyl and propyl groups, along with the carboxylic acid and bromine substituents, imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-bromo-2-ethyl-5-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-3-5-6-7(10)8(9(13)14)12(4-2)11-6/h3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIDRSNKAMWSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1Br)C(=O)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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